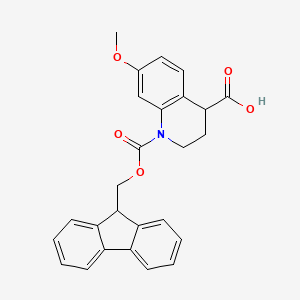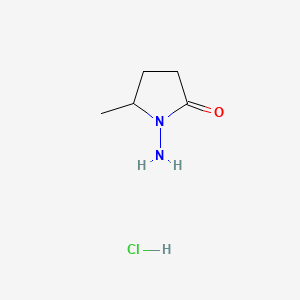
1-Amino-5-methylpyrrolidin-2-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-5-methylpyrrolidin-2-one hydrochloride is a chemical compound known for its unique structure and properties It is a derivative of pyrrolidinone, a five-membered lactam, and is characterized by the presence of an amino group and a methyl group attached to the pyrrolidinone ring
Preparation Methods
The synthesis of 1-Amino-5-methylpyrrolidin-2-one hydrochloride typically involves the following steps:
-
Synthetic Routes and Reaction Conditions
- The starting material, 5-methylpyrrolidin-2-one, undergoes a series of reactions to introduce the amino group at the 1-position.
- Common reagents used in the synthesis include ammonia or amine derivatives, which react with the pyrrolidinone ring under controlled conditions.
- The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity.
-
Industrial Production Methods
- Industrial production of this compound involves large-scale synthesis using optimized reaction conditions.
- The process includes purification steps such as crystallization or distillation to obtain the compound in its pure form.
- Quality control measures are implemented to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
1-Amino-5-methylpyrrolidin-2-one hydrochloride undergoes various chemical reactions, including:
-
Types of Reactions
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
-
Common Reagents and Conditions
- Oxidizing agents such as hydrogen peroxide or potassium permanganate are used for oxidation reactions.
- Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
- Substitution reactions often involve halogenating agents or other electrophiles.
-
Major Products Formed
- Oxidation reactions yield oxo derivatives.
- Reduction reactions produce reduced forms of the compound.
- Substitution reactions result in various substituted derivatives, depending on the reagents used.
Scientific Research Applications
1-Amino-5-methylpyrrolidin-2-one hydrochloride has a wide range of applications in scientific research:
-
Chemistry
- Used as a building block in the synthesis of complex organic molecules.
- Serves as a precursor for the preparation of various derivatives with potential applications in material science.
-
Biology
- Investigated for its potential role in biochemical pathways and interactions with biological molecules.
- Studied for its effects on cellular processes and its potential as a biochemical probe.
-
Medicine
- Explored for its potential therapeutic applications, including its role as a pharmacological agent.
- Investigated for its effects on specific molecular targets and pathways involved in disease processes.
-
Industry
- Utilized in the production of specialty chemicals and materials.
- Employed in the development of new industrial processes and products.
Mechanism of Action
The mechanism of action of 1-Amino-5-methylpyrrolidin-2-one hydrochloride involves its interaction with specific molecular targets and pathways:
-
Molecular Targets
- The compound interacts with enzymes, receptors, and other proteins, modulating their activity.
- It may act as an inhibitor or activator of specific biochemical pathways.
-
Pathways Involved
- The compound’s effects on cellular processes are mediated through its interaction with key signaling pathways.
- It may influence gene expression, protein synthesis, and other cellular functions.
Comparison with Similar Compounds
1-Amino-5-methylpyrrolidin-2-one hydrochloride can be compared with other similar compounds to highlight its uniqueness:
-
Similar Compounds
- 1-Amino-2-pyrrolidinone
- 1-Amino-3-methylpyrrolidin-2-one
- 1-Amino-4-methylpyrrolidin-2-one
-
Comparison
- Compared to 1-Amino-2-pyrrolidinone, this compound has an additional methyl group, which may influence its reactivity and interactions.
- The position of the methyl group in 1-Amino-3-methylpyrrolidin-2-one and 1-Amino-4-methylpyrrolidin-2-one differs, leading to variations in their chemical and biological properties.
- The unique structure of this compound contributes to its distinct properties and potential applications.
Properties
Molecular Formula |
C5H11ClN2O |
|---|---|
Molecular Weight |
150.61 g/mol |
IUPAC Name |
1-amino-5-methylpyrrolidin-2-one;hydrochloride |
InChI |
InChI=1S/C5H10N2O.ClH/c1-4-2-3-5(8)7(4)6;/h4H,2-3,6H2,1H3;1H |
InChI Key |
GSWVJTKKYKEACH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(=O)N1N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[[2-Amino-1-(2-phenylethyl)propyl]amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13497570.png)
![{2,6-Dioxabicyclo[3.2.1]octan-1-yl}methanol](/img/structure/B13497574.png)
![N-(4-{2-[(5-chloro-2-methylphenyl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide hydrochloride](/img/structure/B13497576.png)
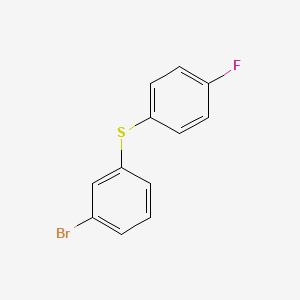
![tert-butyl N-[({1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxo-1,2-dihydropyrimidin-4-yl}carbamoyl)methyl]carbamate](/img/structure/B13497589.png)
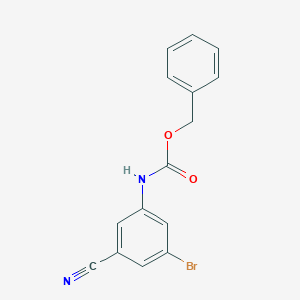
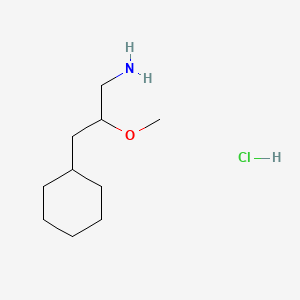

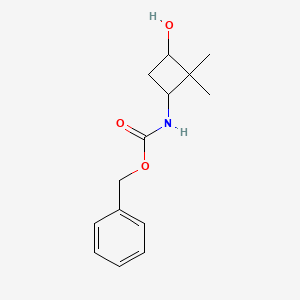
![1-[(4-Chlorophenyl)(phenyl)methyl]-4-({4-methyl-2-oxabicyclo[2.1.1]hexan-1-yl}methyl)piperazine dihydrochloride](/img/structure/B13497621.png)
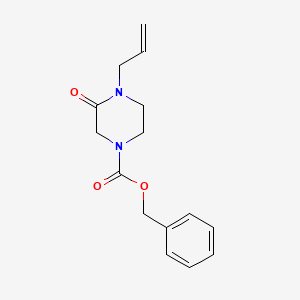
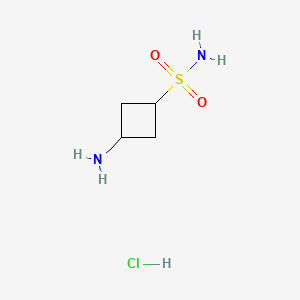
![Benzyl 7-bromo-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate](/img/structure/B13497629.png)
